molecular formula C9H8BrFO2 B14078637 4-Bromo-3-ethoxy-2-fluorobenzaldehyde

4-Bromo-3-ethoxy-2-fluorobenzaldehyde

Cat. No.: B14078637
M. Wt: 247.06 g/mol
InChI Key: PJVCARILSIGCBX-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-2-fluorobenzaldehyde (C₉H₈BrFO₂) is a substituted benzaldehyde derivative featuring bromine, ethoxy, and fluorine groups at positions 4, 3, and 2, respectively, on the aromatic ring. This compound is of interest in organic synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or materials science applications. The bromine atom enhances electrophilic aromatic substitution selectivity, while the ethoxy group contributes steric bulk and moderate electron-donating effects. The fluorine atom further modulates electronic properties and can improve metabolic stability in bioactive molecules .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

4-bromo-3-ethoxy-2-fluorobenzaldehyde

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-7(10)4-3-6(5-12)8(9)11/h3-5H,2H2,1H3

InChI Key

PJVCARILSIGCBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde typically involves multi-step reactions. One common method includes the bromination of 3-ethoxy-2-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for 4-Bromo-3-ethoxy-2-fluorobenzaldehyde are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-ethoxy-2-fluorobenzaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The substituent pattern in 4-bromo-3-ethoxy-2-fluorobenzaldehyde distinguishes it from other benzaldehyde derivatives:

Compound Substituents Molecular Formula Key Properties/Applications
4-Bromo-3-ethoxy-2-fluorobenzaldehyde 4-Br, 3-OEt, 2-F C₉H₈BrFO₂ High polarity, used in Suzuki couplings
3,4,5-Trifluorobenzaldehyde 3-F, 4-F, 5-F C₇H₃F₃O Lower boiling point (≈180°C), electron-deficient aromatic core
4-Bromo-3-nitrobenzaldehyde 4-Br, 3-NO₂ C₇H₄BrNO₃ Strong electron-withdrawing nitro group; prone to reduction reactions
4-(2-Bromoethoxy)benzaldehyde 4-OCH₂CH₂Br C₉H₉BrO₂ Flexible bromoethyl chain; used in linker chemistry
  • Electronic Effects : The trifluorinated analog (3,4,5-Trifluorobenzaldehyde) exhibits greater electron deficiency, enhancing its reactivity in nucleophilic aromatic substitutions compared to the ethoxy-fluorinated target compound.
  • Steric Influence : The ethoxy group in 4-bromo-3-ethoxy-2-fluorobenzaldehyde introduces steric hindrance, reducing reaction rates in crowded transition states compared to smaller substituents like fluorine .

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